Y-26763
Overview
Description
Y-26763 is a chemical compound known for its role as a potassium channel opener and an active metabolite of Y-27152. It is an ATP-sensitive potassium channel activator, which means it can increase the frequency of potassium channel openings in the presence of ATP . This compound has significant implications in various scientific fields, including pharmacology and biochemistry.
Preparation Methods
The synthesis of Y-26763 involves several steps, starting with the preparation of its precursor, Y-27152. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Y-26763 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Y-26763 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study potassium channel functions and their role in cellular processes.
Biology: this compound is used in research to understand the mechanisms of potassium channel regulation in various biological systems.
Medicine: It has potential therapeutic applications in treating conditions related to potassium channel dysfunction, such as hypertension and cardiac arrhythmias.
Industry: This compound is used in the development of new drugs and as a reference compound in pharmacological studies
Mechanism of Action
Y-26763 exerts its effects by activating ATP-sensitive potassium channels. These channels play a crucial role in regulating cellular membrane potential and ion homeostasis. By increasing the frequency of potassium channel openings, this compound helps to stabilize the membrane potential and reduce cellular excitability. This mechanism is particularly important in tissues such as the heart and smooth muscle, where potassium channels are critical for normal function .
Comparison with Similar Compounds
Y-26763 is unique compared to other potassium channel openers due to its specific structure and mechanism of action. Similar compounds include:
Y-27152: The precursor and parent compound of this compound.
Diazoxide: Another potassium channel opener used in the treatment of hypertension and hyperinsulinism.
Minoxidil: A well-known potassium channel opener used as a vasodilator and in the treatment of hair loss.
This compound stands out due to its high specificity for ATP-sensitive potassium channels and its potent effects at relatively low concentrations .
Properties
IUPAC Name |
N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-hydroxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16(19)12-10-6-9(7-15)4-5-11(10)20-14(2,3)13(12)18/h4-6,12-13,18-19H,1-3H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTCFIIOUXJOOV-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155562 | |
Record name | Y 26763 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127408-31-5 | |
Record name | Y 26763 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127408315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y 26763 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Y-26763 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9F3XV8A6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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